molecular formula C10H10O2 B1274976 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one CAS No. 37827-68-2

7-hydroxy-3,4-dihydro-1H-naphthalen-2-one

Cat. No. B1274976
CAS RN: 37827-68-2
M. Wt: 162.18 g/mol
InChI Key: LTLOEHIVHXTMBN-UHFFFAOYSA-N
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Description

7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one is a compound related to the naphthalene family, which is a class of polycyclic aromatic hydrocarbons. Naphthalene derivatives are of significant interest due to their various applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The studies related to this compound focus on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex, involving multiple steps and varying yields. For instance, a derivative, 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, was synthesized from naphthalene-2,3-diol in a seven-step process with an overall yield of 44% . The synthesis involved methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, a Curtius reaction, followed by hydrogenolysis and demethylation. Another study reported the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives through a one-pot, three-component reaction in water, highlighting the efficiency and simplicity of the process . These methods demonstrate the diverse synthetic approaches that can be applied to naphthalene derivatives.

Molecular Structure Analysis

The molecular structures of naphthalene derivatives are confirmed using various analytical techniques such as IR, 1H NMR, 13C NMR, and elemental analysis . These techniques ensure the accurate identification of the synthesized compounds and their structural integrity. The molecular structure is crucial for the compound's properties and reactivity.

Chemical Reactions Analysis

Naphthalene and its derivatives undergo various chemical reactions, with one of the most significant being their interaction with hydroxyl radicals in the gas phase . This reaction is particularly important in environmental chemistry, as naphthalene is a common polycyclic aromatic hydrocarbon found in urban air. The study of these reactions helps in understanding the atmospheric lifetimes of these compounds and the formation of oxidation products, which may include persistent air toxics .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives, such as their absorption coefficients, maximum wavelength, and fluorescence emission wavelength, are measured to determine their suitability for applications like fluorescence imaging . For example, the fluorescent hydroxyl naphthalene-1,4-dione derivatives synthesized in one study emitted green light in solution, which could be useful for various analytical applications . The synthesis of pharmaceutical intermediates like 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid also highlights the importance of understanding these properties for drug development .

Scientific Research Applications

1. Crystallography

  • Methods of Application: The crystal structure was determined using X-ray diffraction. The crystal was a colourless block with a size of 0.15 × 0.13 × 0.10 mm. The wavelength used was Mo K α radiation (0.71073 Å). The diffractometer used was SuperNova .
  • Results or Outcomes: The crystal structure was determined to be monoclinic, C2/c (no. 15), with a = 16.6341(14) Å, b = 7.4319(4) Å, c = 14.8943(10) Å, β = 123.243(8)°, V = 1540.0(2) ų, Z = 8, Rgt(F) = 0.0371, wRref(F²) = 0.0997, T = 293 K .

2. Pharmaceutical Industry

  • Methods of Application: The compound was prepared from hydroxy-substituted benzene and succinic anhydride in three steps: the Friedel–Crafts reaction, the Wolff–Kishner–Huang Minglong reduction reaction, and the cyclization reaction .

3. Synthesis of Other Compounds

  • Summary of the Application: The compound “7-hydroxy-3,4-dihydro-1H-naphthalen-2-one” can be used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
  • Methods of Application: The compound was prepared from hydroxy-substituted benzene and succinic anhydride in three steps: the Friedel–Crafts reaction, the Wolff–Kishner–Huang Minglong reduction reaction, and the cyclization reaction .

4. Synthesis of Coumarin Derivatives

  • Summary of the Application: The compound “7-hydroxy-3,4-dihydro-1H-naphthalen-2-one” can be used in the synthesis of coumarin derivatives, which possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application: The reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. Then, reaction of this compound with various azoles led to a series of coumarin-derived azolyl ethanols .
  • Results or Outcomes: The reaction yielded a series of coumarin-derived azolyl ethanols .

Future Directions

The future directions for research on “7-hydroxy-3,4-dihydro-1H-naphthalen-2-one” could involve further exploration of its potential anti-neuroinflammatory effects , as well as its potential applications in the synthesis of other chemical compounds .

properties

IUPAC Name

7-hydroxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLOEHIVHXTMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400755
Record name 7-Hydroxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-3,4-dihydro-1H-naphthalen-2-one

CAS RN

37827-68-2
Record name 7-Hydroxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 7-methoxy-2-tetralone (5.00 g, 28.3 mmol), thiophenol (3.39 g, 30.8 mmol), K2CO3 (213 mg, 1.54 mmol), and NMP (15 ml) in a round bottom flask equipped with nitrogen inlet. Heat at 180° C. for six hours and then stir at ambient temperature overnight. Treat reaction mixture with 1N aq. NaOH (20 ml) and water (20 ml) before extracting with Et2O. Adjust the alkaline mixture to pH 4 with 1N aq. HCl and extract with Et2O (3×). Dry (MgSO4) the ethereal layer and concentrate to a yellow solid. Purify the crude material on silica gel, eluting with 5% EtOAc/DCM, to obtain 7-hydroxy-2-tetralone (1.88 g) as a light red solid. 1HNMR (CDCl3): 7.09 (d, 1H), 6.69 (d, 1H), 6.62 (s, 1H), 4.86 (s, 1H), 3.53 (s, 2H), 2.99 (t, 2H), 2.54 (t, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step One
Name
Quantity
213 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Casaña-Giner, JE Oliver, E Jang… - Journal of …, 2003 - meridian.allenpress.com
Cuelure, the acetate of raspberry ketone, has for many years been the only practical lure for male melon flies, Bactrocera cucurbitae (Coquillett). Outdoor olfactometer and field tests of …
Number of citations: 22 meridian.allenpress.com
V Casaña-Giner, JE Oliver, E Jang, L Carvalho - J. Entomol. Sci, 2003 - researchgate.net
J. Entomol. Sci. 38 (1): 111-119 (January 2003) Abstract Cuelure, the acetate of raspberry ketone, has for many years been the only practical lure for male melon flies, Bactrocera …
Number of citations: 0 www.researchgate.net

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